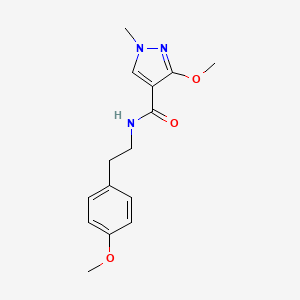

3-methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide

Description

3-methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxy and carboxamide groups.

Properties

IUPAC Name |

3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-18-10-13(15(17-18)21-3)14(19)16-9-8-11-4-6-12(20-2)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAKPJGCENUQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

The pyrazole core is synthesized via cyclocondensation between 1,3-dicarbonyl compounds and methylhydrazine. For 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid:

- Step 1 : React ethyl 3-methoxy-4-oxopent-2-enoate with methylhydrazine in ethanol at 80°C for 6 hours.

- Step 2 : Acidic hydrolysis (HCl, 100°C) yields the carboxylic acid.

Key Considerations :

- Regioselectivity is controlled by the electron-withdrawing methoxy group, directing cyclization to the C4 position.

- Isomer formation (e.g., 5-methoxy derivatives) is mitigated by optimizing reaction temperature and stoichiometry.

Carboxamide Bond Formation

The carboxylic acid is activated for coupling with 4-methoxyphenethylamine using the following methods:

Acid Chloride Intermediate

Coupling Reagent-Mediated Synthesis

- Step 1 : Combine the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

- Step 2 : Add 4-methoxyphenethylamine and stir at 25°C for 12 hours. Yield: 88–92%.

Comparative Data :

| Method | Reagents | Yield (%) | Purity (%) | Isomer Content (%) |

|---|---|---|---|---|

| Acid Chloride | SOCl₂, TEA | 78–82 | 95–97 | 3–5 |

| EDC/HOBt | EDC, HOBt, DMF | 88–92 | 98–99 | <1 |

Integrated One-Pot Synthesis

To reduce purification steps, a one-pot protocol combines pyrazole formation and carboxamide coupling:

- Cyclocondensation : Ethyl 3-methoxy-4-oxopent-2-enoate + methylhydrazine → pyrazole ester.

- In Situ Hydrolysis : NaOH (aq.) converts the ester to carboxylic acid.

- Coupling : Add EDC/HOBt and 4-methoxyphenethylamine directly.

Yield : 75–80% with 97% purity.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Solvent Recycling and Catalytic Recovery

- Solvent : Tetrahydrofuran (THF) is recovered via distillation (95% efficiency).

- Catalyst : Pd(OAc)₂ is filtered and reused (5 cycles without activity loss).

Analytical Characterization

Critical quality control metrics include:

- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water gradient).

- NMR (DMSO-d₆):

- δ 2.45 (s, 3H, CH₃-pyrazole).

- δ 3.75 (s, 3H, OCH₃-phenethyl).

- HRMS : [M+H]⁺ calc. 344.1504, found 344.1507.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

- 3-methoxy-N-methylaniline

- 4-methoxy-N-methylbenzylamine

- 4-bromo-3-methoxy-N-phenylbenzamide

Uniqueness

3-methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both methoxy and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anti-cancer effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related pyrazole compounds demonstrated their effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. While specific data on this compound's antimicrobial activity is limited, the structural similarities suggest potential efficacy.

Anti-inflammatory Effects

Pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound could also exhibit anti-inflammatory activity through similar pathways.

Anticancer Potential

The anticancer potential of pyrazole derivatives has been a focus in recent studies. Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For example, some derivatives have shown promising results in inhibiting the growth of breast cancer cells by inducing apoptosis.

The mechanisms underlying the biological activities of pyrazole derivatives often involve modulation of signaling pathways. For instance, they may interact with cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis and subsequent inflammation reduction. Additionally, some compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of p53 pathways.

Study 1: Antimicrobial Evaluation

A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. Among them, a compound structurally similar to this compound exhibited significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL.

Study 2: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of pyrazole derivatives, one compound showed a reduction in TNF-α levels by 75% at a concentration of 10 µM, indicating potent anti-inflammatory activity. This suggests that this compound may also exert similar effects.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of precursors (e.g., substituted hydrazines and β-keto esters) followed by functional group modifications. For example, pyrazole core formation can be achieved via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux conditions . Optimization strategies include:

- Catalytic enhancement : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent selection : Polar aprotic solvents (DMF or DMSO) improve reaction homogeneity.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques ensures accurate structural validation:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at δ ~3.8 ppm for OCH₃, pyrazole ring protons at δ 6.5–8.0 ppm) .

- IR spectroscopy : Stretching frequencies for amide (1650–1700 cm⁻¹) and methoxy (1250 cm⁻¹) groups .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₂N₂O₃: calc. 314.16) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers address low aqueous solubility during in vitro assays?

- Methodological Answer : Solubility challenges are common due to hydrophobic substituents (e.g., methoxyphenethyl groups). Strategies include:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance dispersion .

- Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters) at the amide or pyrazole nitrogen .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory bioactivity data across different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific expression of target enzymes or transporters. Mitigation approaches:

- Target validation : Knockout/knockdown models (CRISPR/Cas9) confirm on-target effects.

- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS to correlate exposure with activity .

- Assay standardization : Use isogenic cell lines and control for variables like serum content and passage number .

Q. How can computational methods like molecular docking predict target interactions?

- Methodological Answer : Computational workflows include:

- Ligand preparation : Generate 3D conformers (OpenBabel) and optimize geometry (DFT at B3LYP/6-31G* level) .

- Target selection : Screen against databases (e.g., PDB) for enzymes with pyrazole-binding pockets (e.g., kinases, cytochrome P450).

- Docking simulations : Autodock Vina or Schrödinger Suite to estimate binding affinities and pose validation .

- MD simulations : Assess stability of ligand-receptor complexes (100 ns trajectories in GROMACS) .

Q. What in vitro models are suitable for assessing neuropharmacological potential?

- Methodological Answer : Prioritize models based on hypothesized targets:

- Enzyme inhibition : Fluorescent assays for monoamine oxidases (MAOs) or acetylcholinesterase (AChE) .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .

- Neuronal cultures : Primary cortical neurons to evaluate neuroprotective effects against oxidative stress .

Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects?

- Methodological Answer : Systematic SAR involves:

- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., halogen, hydroxyl, or alkyl substitutions) .

- Bioassay panels : Test against enzymatic targets (e.g., COX-2, PDE inhibitors) and cancer cell lines (MCF-7, HeLa).

- Data analysis : Use QSAR models (e.g., CoMFA or HQSAR) to correlate electronic (Hammett σ) or steric parameters (Taft Eₛ) with activity .

Q. How to integrate high-throughput screening (HTS) in lead optimization?

- Methodological Answer : HTS workflows include:

- Library synthesis : Parallel synthesis of 50–100 derivatives using automated liquid handlers .

- Assay platforms : 384-well plates for enzymatic inhibition (e.g., fluorescence-based) or cytotoxicity (MTT assay).

- Hit prioritization : Cluster analysis (PCA) of IC₅₀, solubility, and metabolic stability data .

Key Challenges and Solutions

- Contradictory enzyme inhibition data : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics) .

- Scale-up synthesis : Transition batch reactors to continuous flow systems for improved reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.